

# Spectral data interpretation for vinyl hexanoate (NMR, IR, Mass Spec)

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# Spectral Data Interpretation of Vinyl Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **vinyl hexanoate**, a key chemical intermediate. The interpretation of its Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) data is detailed herein. This document serves as a valuable resource for the structural elucidation and quality control of **vinyl hexanoate** in research and development settings.

#### **Spectroscopic Data Summary**

The spectral data for **vinyl hexanoate** is summarized in the following tables, providing a clear and concise reference for its key identifying features.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data for Vinyl Hexanoate (Solvent: CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.27	dd	1H	=CH-O
4.86	dd	1H	H <sub>2</sub> C= (trans to O)
4.55	dd	1H	H <sub>2</sub> C= (cis to O)
2.37	t	2H	-C(=O)-CH <sub>2</sub> -
1.66	р	2H	-C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
1.33	m	4H	-CH2-CH2-CH3
0.91	t	3H	-CH₃

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for Vinyl Hexanoate

Chemical Shift (δ) ppm	Carbon Assignment
172.5	-C=O
141.2	=CH-O
97.6	H₂C=
34.2	-C(=O)-CH <sub>2</sub> -
31.3	-CH <sub>2</sub> -
24.5	-CH <sub>2</sub> -
22.3	-CH <sub>2</sub> -
13.9	-СНз

# Fourier-Transform Infrared (FT-IR) Spectroscopy



Table 3: Characteristic FT-IR Absorption Bands for Vinyl Hexanoate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	=C-H stretch (vinyl)
2958, 2872	Strong	C-H stretch (aliphatic)
1765	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (vinyl)
1140	Strong	C-O stretch (ester)
945, 875	Strong	=C-H bend (vinyl out-of-plane)

### **Electron Ionization-Mass Spectrometry (EI-MS)**

Table 4: Key Mass Spectrometry Fragments for Vinyl Hexanoate

m/z	Relative Intensity (%)	Proposed Fragment
142	< 5	[M]+ (Molecular Ion)
99	58.4	[M - C₂H₃O] <sup>+</sup>
71	37.6	[C5H11] <sup>+</sup>
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>

# **Experimental Protocols**

The following sections detail the standard operating procedures for the acquisition of the spectral data presented.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

A solution of **vinyl hexanoate** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is filtered through a glass



wool plug in a Pasteur pipette directly into a 5 mm NMR tube. The NMR tube is then placed in the spectrometer's autosampler or manually inserted into the magnet.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans. For ¹³C NMR, a proton-decoupled experiment is conducted with a 45° pulse width, a relaxation delay of 2-5 seconds, and the accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio. The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

#### FT-IR Spectroscopy

A drop of neat **vinyl hexanoate** is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide). The sample is then clamped to ensure good contact with the crystal surface. Alternatively, for transmission spectroscopy, a drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

A background spectrum of the empty ATR crystal or the clean salt plates is first recorded. Subsequently, the sample spectrum is acquired. The instrument is typically set to scan the midinfrared range (4000-400 cm<sup>-1</sup>). A total of 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> to generate the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

#### **Electron Ionization-Mass Spectrometry (EI-MS)**

A dilute solution of **vinyl hexanoate** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1  $\mu$ L) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) and is operated with a temperature program to ensure the volatilization and separation of the analyte.

As **vinyl hexanoate** elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the

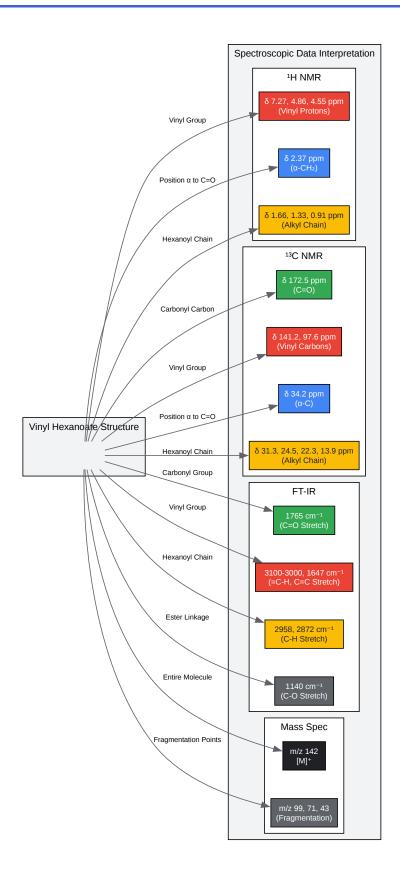


mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

## **Spectral Interpretation and Structural Correlation**

The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of **vinyl hexanoate**.





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